molecular formula C7H7F3N2O2 B12224361 Methyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate CAS No. 1936136-56-9

Methyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B12224361
CAS No.: 1936136-56-9
M. Wt: 208.14 g/mol
InChI Key: MMLLZABIWBBTAQ-UHFFFAOYSA-N
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Description

Methyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a trifluoromethyl group at the 5-position and a carboxylate group at the 3-position, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine hydrochloride. This reaction is carried out in a refluxing mixture of methanol and water for about 3 hours . The resulting product is then subjected to work-up and distillation to obtain the desired compound.

Industrial Production Methods

In industrial settings, the synthesis can be scaled up by controlling the concentration of reactants in a flow reactor to avoid precipitation. The lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by trapping with various electrophiles is a common method used . This approach allows for the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethylated pyrazoles with various functional groups such as aldehydes, acids, and boron pinacolates .

Scientific Research Applications

Methyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The carboxylate group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
  • 1-Methyl-5-(trifluoromethyl)-1H-pyrazole

Uniqueness

Methyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is unique due to the presence of both a trifluoromethyl group and a carboxylate group, which confer distinct chemical properties. These functional groups make the compound highly versatile in various chemical reactions and applications .

Properties

IUPAC Name

methyl 1-methyl-5-(trifluoromethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c1-12-5(7(8,9)10)3-4(11-12)6(13)14-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLLZABIWBBTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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